8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O4 and its molecular weight is 452.515. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds bearing structural similarities to the query chemical have shown significant potential in anticancer research. For instance, a study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, which share a morpholinoethyl group and a complex heterocyclic system with the query compound, demonstrated notable antiproliferative activity against several human cancer cell lines, including breast, cervical, and lung carcinomas. The specific compound 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione showed promising results, indicating the potential of these structures in cancer treatment research (Liu et al., 2018).
Antidepressant and Anxiolytic Potential
Another research area for these compounds is their potential application as antidepressant and anxiolytic agents. Studies have synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, finding some to behave as potential antidepressants in preclinical models. One derivative in particular demonstrated greater potency in antianxiety effects compared to the reference drug diazepam, showcasing the therapeutic potential of these compounds in mental health (Zagórska et al., 2016).
Antiviral Properties
The synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have also indicated potential antiviral applications. Compounds tested against various viruses in tissue culture showed moderate activity at non-toxic dosage levels, suggesting a possible role in antiviral drug development (Kim et al., 1978).
Receptor Affinity and Enzyme Inhibition
Further research has delved into the receptor affinity and enzyme inhibition properties of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were evaluated for their binding affinities to serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases, highlighting their potential as multi-target pharmacological agents (Zagórska et al., 2016).
Chemical Synthesis and Drug Design
The versatility of the core structure of 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is also evident in its use in chemical synthesis and drug design. Research has demonstrated the synthesis of novel compounds with significant pharmacophores, including derivatives with potent pharmacological properties, indicating the utility of these structures in the design of new therapeutic agents (Ostrovskyi et al., 2011).
Properties
IUPAC Name |
6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-15-16(2)29-19-20(24-22(29)28(15)17-6-5-7-18(14-17)32-4)25(3)23(31)27(21(19)30)9-8-26-10-12-33-13-11-26/h5-7,14H,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLQMBDSHDVPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCN5CCOCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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